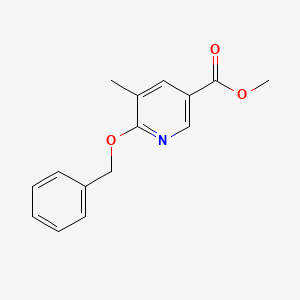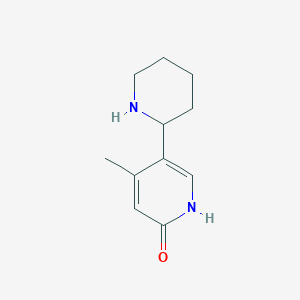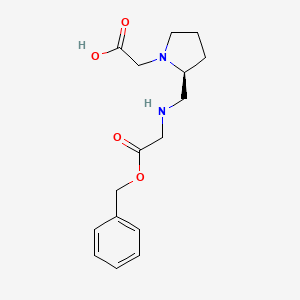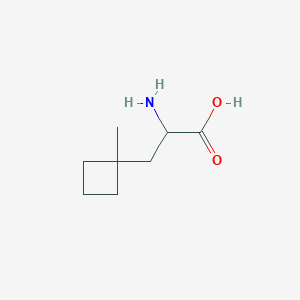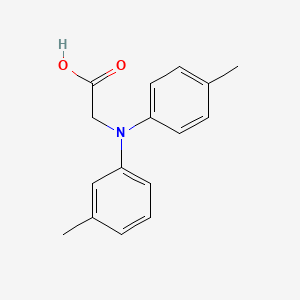
2-(m-Tolyl(p-tolyl)amino)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(m-Tolyl(p-tolyl)amino)acetic acid is an organic compound with the molecular formula C16H17NO2 and a molecular weight of 255.31 g/mol . This compound is characterized by the presence of both m-tolyl and p-tolyl groups attached to an amino acetic acid backbone. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(m-Tolyl(p-tolyl)amino)acetic acid typically involves the reaction of m-toluidine and p-toluidine with chloroacetic acid under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
2-(m-Tolyl(p-tolyl)amino)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran.
Substitution: Various nucleophiles such as halides, amines, or thiols; reactions are conducted under controlled temperature and pH conditions.
Major Products Formed
Oxidation: Formation of oxidized derivatives such as carboxylic acids or ketones.
Reduction: Formation of reduced derivatives such as amines or alcohols.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(m-Tolyl(p-tolyl)amino)acetic acid is utilized in various scientific research fields, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer activity and enzyme inhibition.
Industry: Used in the production of pharmaceuticals, agrochemicals, and other fine chemicals
Mechanism of Action
The mechanism of action of 2-(m-Tolyl(p-tolyl)amino)acetic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the enzyme glutaminase, which plays a crucial role in cellular metabolism. By inhibiting glutaminase, the compound can disrupt the metabolic processes of cancer cells, leading to their death. Additionally, the compound may interact with other cellular proteins and pathways, contributing to its overall biological activity .
Comparison with Similar Compounds
Similar Compounds
2-Amino-2-(p-tolyl)acetic acid: Another amino acid derivative with similar structural features but different functional groups.
2-(m-Tolyl)acetic acid: Lacks the amino group, resulting in different chemical properties and reactivity.
p-Tolylacetic acid: Contains only the p-tolyl group, leading to distinct chemical behavior
Uniqueness
2-(m-Tolyl(p-tolyl)amino)acetic acid is unique due to the presence of both m-tolyl and p-tolyl groups, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C16H17NO2 |
|---|---|
Molecular Weight |
255.31 g/mol |
IUPAC Name |
2-(4-methyl-N-(3-methylphenyl)anilino)acetic acid |
InChI |
InChI=1S/C16H17NO2/c1-12-6-8-14(9-7-12)17(11-16(18)19)15-5-3-4-13(2)10-15/h3-10H,11H2,1-2H3,(H,18,19) |
InChI Key |
GMNSQEWPLMZJPY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC(=O)O)C2=CC=CC(=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


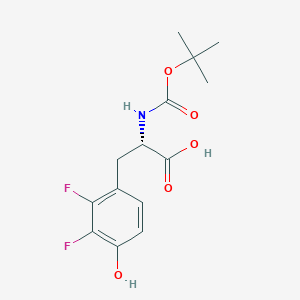
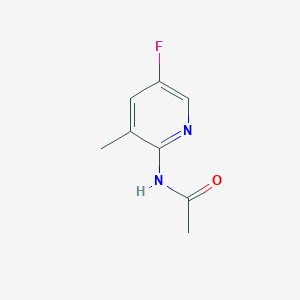
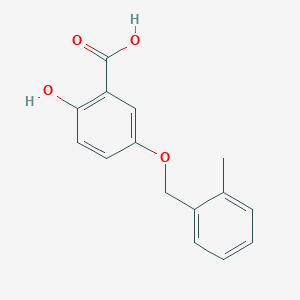
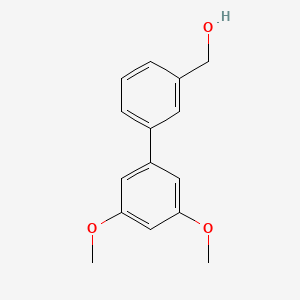
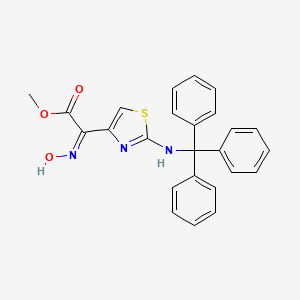

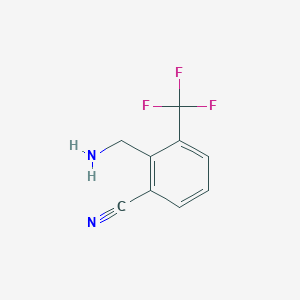
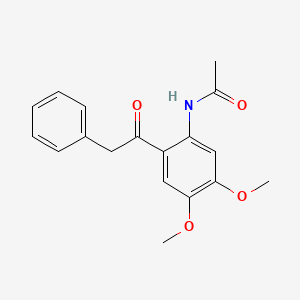
![6-Oxo-1,6-dihydro-[2,3'-bipyridine]-5-carbaldehyde](/img/structure/B13001279.png)
